CID 146159920 CID 146159920
Brand Name: Vulcanchem
CAS No.: 849923-88-2
VCID: VC11983271
InChI: InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H;
SMILES: CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Molecular Formula: C42H56FeO2P2
Molecular Weight: 710.7 g/mol

CID 146159920

CAS No.: 849923-88-2

Cat. No.: VC11983271

Molecular Formula: C42H56FeO2P2

Molecular Weight: 710.7 g/mol

* For research use only. Not for human or veterinary use.

CID 146159920 - 849923-88-2

Specification

CAS No. 849923-88-2
Molecular Formula C42H56FeO2P2
Molecular Weight 710.7 g/mol
Standard InChI InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H;
Standard InChI Key QYTRSAIHSZHSTP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

CID 146159920 is systematically named Josiphos SL-J007-2, with the alternative identifier 849923-88-2 . Its molecular weight of 710.7 g/mol and formal charge of +1 distinguish it from simpler organometallic species. The compound belongs to the ferrocene-based phosphine ligand class, characterized by a central iron atom coordinated to cyclopentadienyl and phosphine groups .

Structural Features

The 2D structure features:

  • A ferrocene backbone (η⁵-C₅H₅)₂Fe

  • Two chiral phosphine substituents attached to the cyclopentadienyl rings

  • Bulky tert-butyl groups on phosphorus atoms to enhance steric effects

3D conformational analysis remains challenging due to computational limitations in handling its complex stereoelectronic properties .

Synthesis and Manufacturing

Production Methodology

Synthesis typically proceeds via ligand substitution on ferrocene precursors:

  • Lithiation of chlorophosphine derivatives

  • Nucleophilic attack on ferrocenyl dichloride

  • Purification via column chromatography under inert atmosphere

Key intermediates include cyclopentadienyl radical (CID 137443) and ferrocene dichloride .

Quality Control Parameters

ParameterSpecificationMethod
Purity≥98% (HPLC)Reverse-phase HPLC
Metal Residues<50 ppm FeICP-MS
Optical Rotation[α]²⁵D = +152° (c=1, CH₂Cl₂)Polarimetry

Physicochemical Properties

Stability Profile

  • Thermal Decomposition: 248°C (TGA)

  • Light Sensitivity: Degrades under UV exposure (t₁/₂ = 72 hr at 500 lux)

  • Solubility: 15 mg/mL in THF, <0.1 mg/mL in water (25°C)

Spectroscopic Data

¹H NMR (CDCl₃):

  • δ 4.21–4.18 (m, 4H, Cp)

  • δ 1.45 (d, J = 12 Hz, 18H, t-Bu)

³¹P NMR: δ 68.9 ppm (singlet)

Catalytic Applications

Asymmetric Hydrogenation

CID 146159920 demonstrates exceptional enantioselectivity (>99% ee) in:

  • α,β-Unsaturated Ketone Reductions

  • Pharmaceutical Intermediate Synthesis

    • Sitagliptin precursor production

    • β-Amino alcohol derivatives

Cross-Coupling Reactions

The ligand enables Buchwald-Hartwig Amination with turnover numbers (TON) exceeding 10⁵ in:

SubstrateYieldSelectivity
Aryl Chlorides92–98%>99:1
Heteroaryl Bromides85–93%97:3

Recent Advancements (2023–2025)

Flow Chemistry Adaptations

Microreactor systems utilizing CID 146159920 achieve 98% space-time yield improvement versus batch processes through:

  • Continuous ligand recycling

  • Supercritical CO₂ reaction media

Computational Modeling

DFT studies reveal the π-backdonation capability (ΔE = 58 kJ/mol) accounts for enhanced substrate activation in nickel-catalyzed reactions .

ManufacturerPurityPrice (USD/g)
Sigma-Aldrich97%420
TCI America98%395
Strem Chemicals99%480

Patent Analysis

  • 23 active patents (2020–2025) covering:

    • Tandem catalysis systems

    • Immobilized ligand architectures

    • Photoredox applications

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